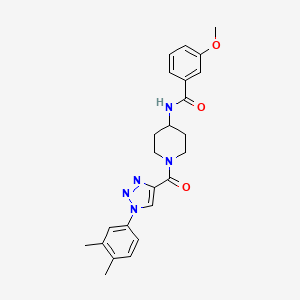
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The presence of a methoxy group (-OCH3) and a carbonyl group (C=O) can also be inferred from the name.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The Suzuki–Miyaura coupling is a commonly used method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .Wissenschaftliche Forschungsanwendungen
Dopamine D(3) Receptor Ligands
A study by Leopoldo et al. (2002) on benzamide derivatives, including similar structures, identified compounds with moderate to high affinity for dopamine D(3) receptors. This research aimed at exploring the structure-affinity relationship to develop potent and selective ligands for the D(3) receptor, which could serve as valuable candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and potential for (11)C labeling in the O-methyl position (Leopoldo et al., 2002).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study revealed that some of these compounds exhibited good or moderate activities against tested microorganisms. This research underscores the potential of triazole derivatives, including compounds with structural similarities to the one , in the development of new antimicrobial agents (Bektaş et al., 2010).
EGFR Inhibitors for Anti-cancer Properties
Karayel's (2021) study on benzimidazole derivatives bearing 1,2,4-triazole showcased the anti-cancer properties through detailed tautomeric, conformational analyses, and molecular docking studies. These compounds demonstrated potential anti-cancer activity, highlighting the relevance of such structures in developing new therapeutic agents for cancer treatment (Karayel, 2021).
Antibacterial Agents Targeting FtsZ
A study by Bi et al. (2018) on 3-methoxybenzamide (3-MBA) derivatives, incorporating the 1H-1,2,3-triazole moiety through isosteric replacement of the terminal amide, led to the identification of compounds with increased antibacterial activity. This work emphasizes the utility of incorporating triazole groups to modulate bioactivity, potentially offering new avenues for antibacterial agent development (Bi et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk2) and inhibit their function, leading to alterations in the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have shown significant inhibitory activity against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that they may induce cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLFRJAEULMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)


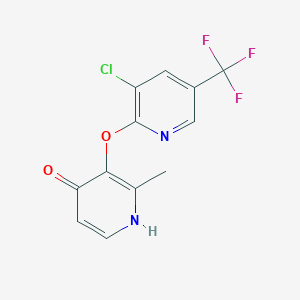
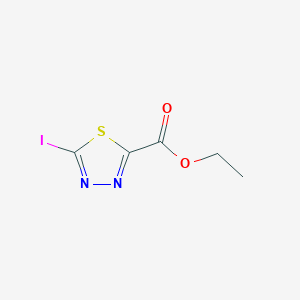
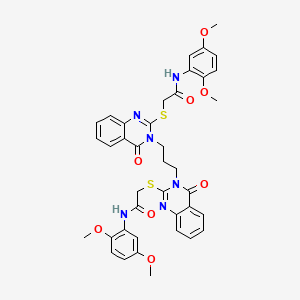
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)
![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

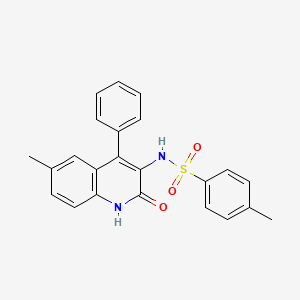
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)
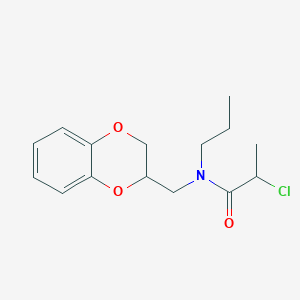

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)